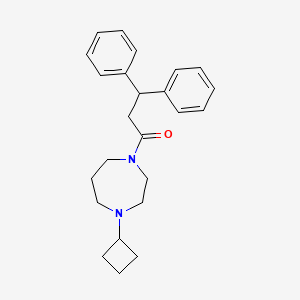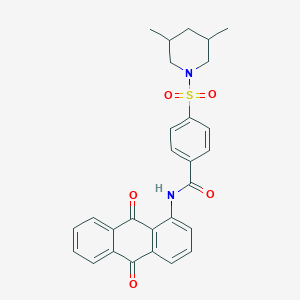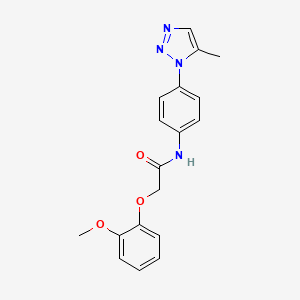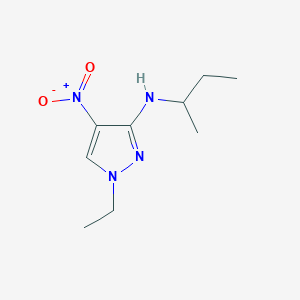
4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pentyl group, a pyrrole ring, and a thiophene ring with a carboxamide group . These groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would all be affected by the various functional groups present in the molecule .Applications De Recherche Scientifique
Anticancer Activity
Thiophene-2-carboxamide derivatives, similar in structure to 4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, have shown promising in vitro cytotoxicity against various cancer cell lines. These compounds, including thiazole-thiophene hybrids and thienopyridine derivatives, exhibit significant inhibitory activity, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Chemical Rearrangements and Synthesis
Research on thiophenecarboxamides has explored their reactivity under different conditions, leading to novel chemical rearrangements. For example, lithiated thiophenecarboxamides can undergo dearomatising cyclisation to form pyrrolinones, azepinones, or partially saturated azepinothiophenes, demonstrating the versatility of thiophene derivatives in synthetic chemistry (Clayden, Turnbull, Helliwell, & Pinto, 2004).
Antimicrobial Activity
Compounds structurally related to 4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have been studied for their antimicrobial properties. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized and found to exhibit antimicrobial activity, indicating the potential use of thiophene derivatives as antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Material Science Applications
Thiophene derivatives are also of interest in material science for their electroactive properties. Studies on the electropolymerization of carboranyl-functionalized pyrroles and thiophenes have shown that these compounds can form conducting polymer films. This research suggests the application of thiophene derivatives in developing new materials with potential electronic uses (Hao, Fabre, Fronczek, & Vicente, 2007).
Luminescence Sensing and Pesticide Removal
Innovative applications of thiophene-based metal-organic frameworks (MOFs) include luminescence sensing for environmental contaminants such as Hg(II), Cu(II), and Cr(VI), and the removal of pesticides from waste solutions. This highlights the role of thiophene derivatives in environmental monitoring and remediation efforts (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-pentyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c1-2-3-4-11-22-20(24)19-18(23-12-5-6-13-23)17(14-25-19)15-7-9-16(21)10-8-15/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQZLPZAGZKKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-pentyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)






![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2641113.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2641115.png)
